molecular formula C19H16N4O3S B2490579 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034286-05-8

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No. B2490579
CAS RN: 2034286-05-8
M. Wt: 380.42
InChI Key: HSIQLLZVLHKGLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions that carefully construct the pyrrolo[2,3-d]pyrimidin core, followed by various functionalization steps to introduce different substituents. For example, the design and synthesis of antineoplastic agents and histone deacetylase inhibitors often utilize derivatives of pyrrolo[2,3-d]pyrimidine, indicating a complex synthetic route that involves careful planning and execution to achieve the desired specificity and activity (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is critical in determining their chemical reactivity and biological activity. X-ray crystallography and computational modeling studies, such as density functional theory (DFT), are commonly employed to elucidate the structure, including bond lengths, angles, and conformational preferences, which are crucial for understanding the compound's interaction with biological targets (Gangjee et al., 2009).

Chemical Reactions and Properties

These compounds typically undergo reactions characteristic of their functional groups, such as amide formation, nucleophilic substitution, and electrophilic aromatic substitution. Their reactivity can be fine-tuned by substituents on the thieno[3,2-d]pyrimidin core and the benzamide moiety, enabling the synthesis of derivatives with desired physical and chemical properties for specific applications (Alberola et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and functional groups present in the compound. These properties are essential for determining the compound's suitability for different applications, including its formulation for biological studies or material science applications. Studies often involve characterizing these properties through various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Özdemir et al., 2015).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under different conditions, are crucial for understanding how these compounds can be manipulated chemically and how they might behave under physiological conditions. Such properties are typically investigated through a combination of experimental and computational methods to predict reactivity and interactions with biological molecules (Taylor et al., 1992).

Scientific Research Applications

Antitumor Agents

Compounds structurally similar to "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide" have been explored as potential antitumor agents. For instance, the design and synthesis of classical and nonclassical analogues of such compounds have shown significant inhibitory activity against dihydrofolate reductase (DHFR), a key enzyme involved in DNA synthesis. This inhibition is crucial in the development of antitumor agents, as it can halt the growth of tumor cells. One study revealed the synthesis of classical antifolates with excellent inhibition of human DHFR and significant antitumor activity against several tumor cells in culture (Gangjee et al., 2007).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Further research has led to the development of compounds that act as dual inhibitors of thymidylate synthase (TS) and DHFR. These dual inhibitors have shown nanomolar GI50 values against tumor cells in culture, indicating potent antitumor activity. The structural design of these compounds allows them to bind in a "folate" mode, contributing to their high efficacy as dual inhibitors (Gangjee et al., 2009).

Apoptosis Inducers

Certain analogues related to "N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide" have been discovered as potent apoptosis inducers, showing significant antitumor activity. These compounds have been found to induce apoptosis through inhibition of tubulin polymerization, a process crucial for cell division. This makes them promising candidates for anticancer drugs (Kemnitzer et al., 2009).

Future Directions

The compound has shown promising results in preclinical studies, particularly in its ability to inhibit PIM-1 kinase and induce apoptosis in cancer cells . Future research could focus on further evaluating its efficacy and safety in animal models and eventually in clinical trials. Additionally, modifications to the compound could be explored to enhance its therapeutic potential and reduce any potential side effects .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c24-17(13-3-5-14(6-4-13)22-9-1-2-10-22)20-8-11-23-18(25)16-15(7-12-27-16)21-19(23)26/h1-7,9-10,12H,8,11H2,(H,20,24)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQLLZVLHKGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

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